molecular formula C4H5ClN2 B1583533 4-(Chloromethyl)-1h-imidazole CAS No. 23785-22-0

4-(Chloromethyl)-1h-imidazole

Cat. No.: B1583533
CAS No.: 23785-22-0
M. Wt: 116.55 g/mol
InChI Key: HCGYTFXTHWTYFK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1h-imidazole is a useful research compound. Its molecular formula is C4H5ClN2 and its molecular weight is 116.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-1H-imidazole
Source PubChem
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InChI

InChI=1S/C4H5ClN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGYTFXTHWTYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276912
Record name 4-(chloromethyl)-1h-imidazole
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Molecular Weight

116.55 g/mol
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CAS No.

23785-22-0
Record name 5-(Chloromethyl)-1H-imidazole
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Record name NSC 176148
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Record name 23785-22-0
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Record name 4-(chloromethyl)-1h-imidazole
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Record name 23785-22-0
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Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Chloromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for 4-(Chloromethyl)-1H-imidazole, a crucial heterocyclic building block in medicinal chemistry and materials science. Understanding the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and structural confirmation in drug development and materials research. This document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental protocols.

Introduction: The Significance of this compound

This compound is a versatile intermediate possessing a reactive chloromethyl group and an imidazole core, a privileged scaffold in numerous pharmaceuticals. Its structural elucidation is the first critical step in its application. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity and purity of this compound. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic methods for the characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons on the imidazole ring and the chloromethyl group. The chemical shifts are influenced by the aromaticity of the imidazole ring and the electron-withdrawing nature of the chlorine atom.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.6 - 7.8Singlet (s)N/A
H-57.0 - 7.2Singlet (s)N/A
-CH₂Cl4.6 - 4.8Singlet (s)N/A
N-H10.0 - 12.0Broad Singlet (br s)N/A

Causality Behind Predicted Chemical Shifts:

  • H-2 and H-5: The protons on the imidazole ring are in an aromatic environment and are expected to resonate in the downfield region (7.0-8.0 ppm). The exact positions are influenced by the substituent at C-4.

  • -CH₂Cl: The methylene protons are adjacent to an electronegative chlorine atom, which deshields them, causing a downfield shift to the 4.6-4.8 ppm region.

  • N-H: The N-H proton of the imidazole ring is acidic and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. It is typically observed as a broad signal in the 10.0-12.0 ppm range.[1]

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2135 - 137
C-4138 - 140
C-5118 - 120
-CH₂Cl40 - 45

Causality Behind Predicted Chemical Shifts:

  • C-2, C-4, and C-5: The sp²-hybridized carbons of the imidazole ring resonate in the aromatic region of the spectrum. The carbon bearing the chloromethyl group (C-4) is expected to be the most downfield of the ring carbons due to the substituent effect.

  • -CH₂Cl: The sp³-hybridized carbon of the chloromethyl group is shifted downfield due to the attachment of the electronegative chlorine atom.

Experimental Protocol: NMR Spectroscopy

A robust protocol is crucial for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrumentation:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Lock & Shim c->d Insert into Spectrometer e Acquire ¹H Spectrum d->e f Acquire ¹³C Spectrum d->f g Fourier Transform e->g f->g h Phasing & Baseline Correction g->h i Chemical Shift Calibration h->i j Spectral Interpretation i->j

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Predicted IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C=N, and C-Cl bonds.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (imidazole)3100 - 3300Broad, Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N stretch (imidazole ring)1500 - 1650Medium to Strong
C-N stretch (imidazole ring)1300 - 1400Medium
C-Cl stretch600 - 800Strong

Causality Behind IR Absorptions:

  • N-H Stretch: The broadness of the N-H stretching band is due to hydrogen bonding between imidazole molecules.[1]

  • C-H Stretches: Aromatic and aliphatic C-H stretches appear at their characteristic frequencies.

  • C=N and C-N Stretches: These vibrations are characteristic of the imidazole ring.

  • C-Cl Stretch: The carbon-chlorine bond is a strong absorber in the fingerprint region of the IR spectrum.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining IR spectra of solid samples.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Grind Sample with KBr b Form Pellet a->b c Place Pellet in Spectrometer b->c d Record Spectrum c->d e Background Subtraction d->e f Peak Identification e->f

Caption: Workflow for FTIR spectroscopic analysis using the KBr pellet method.

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

In electron ionization (EI) mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having approximately one-third the intensity of the M⁺ peak.

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

IonPredicted m/zInterpretation
[C₄H₅³⁵ClN₂]⁺116Molecular Ion (M⁺)
[C₄H₅³⁷ClN₂]⁺118Molecular Ion (M+2⁺)
[C₄H₄ClN₂]⁺115Loss of H radical
[C₃H₃N₂]⁺67Loss of CH₂Cl radical
[CH₂Cl]⁺49/51Chloromethyl cation

Plausible Fragmentation Pathway:

The initial ionization event forms the molecular ion. Subsequent fragmentation can occur through various pathways, including the loss of a hydrogen radical or the cleavage of the C-C bond between the imidazole ring and the chloromethyl group. The observation of the isotopic pattern for chlorine-containing fragments is a key diagnostic feature.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).

    • Separate the ions based on their mass-to-charge ratio.

  • Detection:

    • Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection a Introduce Sample b Electron Bombardment a->b c Ion Separation (by m/z) b->c d Detection c->d e Generate Mass Spectrum d->e

Caption: Workflow for Electron Ionization Mass Spectrometry.

IV. Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of this compound. Each technique offers complementary information, and together they allow for an unambiguous confirmation of the compound's identity and purity. This guide serves as a valuable resource for researchers by providing predicted spectral data and standardized protocols, thereby facilitating the efficient and accurate analysis of this important chemical entity.

References

  • PubChem. This compound. [Link]

  • PubChem. This compound hydrochloride. [Link]

  • Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]

  • Royal Society of Chemistry. Supplementary data. [Link]

  • MDPI. Synthesis and Characterization of 4-(4-Chlorophenyl)-1H-imidazole. [Link]

  • ResearchGate. 1H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]

  • TÜBİTAK Academic Journals. 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

  • ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

  • ResearchGate. The mass spectra of imidazole and 1-methylimidazole. [Link]

  • ResearchGate. Electron impact studies. XII. Mass spectra of substituted imidazoles. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(Chloromethyl)-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Chloromethyl)-1H-imidazole and its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the procedural steps, ensuring a successful and optimized synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, a crucial intermediate in pharmaceutical development. The typical synthesis involves the chlorination of 4-(hydroxymethyl)-1H-imidazole using a chlorinating agent like thionyl chloride (SOCl₂).

Issue 1: Low Yield of this compound Hydrochloride

Question: My reaction yield is consistently below 50%. What are the primary factors affecting the yield, and how can I improve it?

Answer: A low yield can be attributed to several factors, primarily suboptimal temperature control, moisture contamination, and incomplete reaction.

  • Temperature Control is Critical: The reaction of 4-(hydroxymethyl)-1H-imidazole with thionyl chloride is highly exothermic.[1] Maintaining a low temperature, especially during the initial addition of the starting material, is paramount.

    • Causality: If the temperature rises uncontrollably, it can lead to the formation of undesired byproducts, including ethers and other degradation products.[2] Specifically, heating 4-(hydroxymethyl)-imidazole compounds at temperatures from about 40 to 60°C can lead to the formation of such ethers.[2]

    • Recommendation: Begin the addition of 4-(hydroxymethyl)-1H-imidazole to thionyl chloride at a temperature between 0-10°C. A procedure for a related compound, 4-methyl-5-chloromethyl imidazole hydrochloride, maintains the temperature between 10° and 20°C during the addition.[1] After the initial vigorous reaction subsides, the temperature can be slowly raised to drive the reaction to completion. A subsequent heating step, for instance to 55°±5°C for about 30 minutes, has been shown to be effective.[1]

  • Moisture Contamination: Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrochloric acid.

    • Causality: Any moisture present in the reaction flask or reagents will consume the thionyl chloride, reducing the amount available for the desired chlorination reaction. This will directly lead to a lower yield of the final product.

    • Recommendation: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle thionyl chloride under an inert atmosphere, such as nitrogen or argon.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Causality: Insufficient reaction time or a non-optimal temperature after the initial addition can result in unreacted starting material.

    • Recommendation: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Ensure the reaction is stirred for a sufficient duration after the initial addition, as specified in established protocols.[1][3]

Issue 2: Formation of Dark-Colored Impurities

Question: My final product is a dark oil or a discolored solid, not the expected off-white crystalline product. What causes this discoloration, and how can I prevent it?

Answer: The formation of dark-colored impurities is often a sign of degradation or side reactions occurring at elevated temperatures.

  • Thermal Degradation: The imidazole ring system can be susceptible to degradation under harsh conditions.

    • Causality: Excessive heat during the reaction or workup can lead to polymerization or the formation of complex, colored byproducts.

    • Recommendation: Strict adherence to the recommended temperature profile is crucial. Avoid overheating the reaction mixture. During the workup, if distillation is required to remove excess thionyl chloride or solvent, perform it under reduced pressure to keep the temperature low.

  • Side Reactions: The chloromethyl group is reactive and can participate in further reactions.

    • Causality: At higher temperatures, the product can undergo self-reaction or react with other species in the reaction mixture, leading to colored impurities.

    • Recommendation: Once the reaction is complete, cool the mixture promptly and proceed with the isolation of the product. Diluting the cooled reaction mixture with a non-polar solvent like diethyl ether can help precipitate the hydrochloride salt and separate it from soluble impurities.[1]

Issue 3: Difficulty in Product Isolation and Purification

Question: I'm struggling to isolate a pure, solid product. It either remains an oil or is difficult to crystallize. What are the best practices for isolation and purification?

Answer: The isolation of this compound hydrochloride often relies on its precipitation as a salt.

  • Precipitation: The hydrochloride salt is typically a solid that is insoluble in non-polar organic solvents.

    • Causality: The product is formed as a hydrochloride salt in the presence of excess thionyl chloride, which generates HCl. Adding a non-polar solvent in which the salt is insoluble will cause it to precipitate out of the solution.

    • Recommendation: After cooling the reaction mixture, add a suitable anti-solvent like diethyl ether to induce precipitation.[1] Ensure the addition is done slowly and with vigorous stirring to promote the formation of a filterable solid.

  • Recrystallization: If the initial precipitate is impure, recrystallization can be an effective purification method.

    • Causality: Recrystallization relies on the difference in solubility of the desired product and the impurities in a particular solvent system at different temperatures.

    • Recommendation: Ethanol is a commonly used solvent for the recrystallization of imidazole hydrochlorides.[3][4] Dissolve the crude product in a minimal amount of hot ethanol and then cool the solution slowly to allow for the formation of pure crystals. Cooling in an ice bath can further increase the yield of the recrystallized product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound hydrochloride?

A1: The optimal temperature profile involves two stages. The initial addition of 4-(hydroxymethyl)-1H-imidazole to thionyl chloride should be conducted at a low temperature, typically between 0°C and 20°C, to control the exothermic reaction.[1] Following the addition, the reaction temperature is often raised to around 50-60°C to ensure the reaction goes to completion.[1]

Q2: Why is thionyl chloride used in excess?

A2: Thionyl chloride serves as both the chlorinating agent and often as the solvent for the reaction. Using it in excess ensures that there is a sufficient amount of reagent to convert all of the starting material to the desired product. The excess thionyl chloride can be removed by distillation under reduced pressure after the reaction is complete.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by taking small aliquots from the reaction mixture and analyzing them using techniques like TLC or NMR spectroscopy.[3] For TLC, you would spot the reaction mixture alongside the starting material to observe the disappearance of the starting material spot and the appearance of the product spot. For NMR, you would look for the disappearance of the signal corresponding to the methylene protons of the alcohol starting material and the appearance of the signal for the methylene protons of the chloromethyl product.

Q4: What are the main safety precautions to consider during this synthesis?

A4: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Thionyl Chloride: It is a corrosive and lachrymatory substance that reacts violently with water. Handle it with extreme care.

  • Hydrogen Chloride: The reaction generates HCl gas, which is corrosive and can cause respiratory irritation.

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled properly.

Q5: Can other chlorinating agents be used for this transformation?

A5: While thionyl chloride is commonly used, other chlorinating agents like oxalyl chloride or phosphorus pentachloride could potentially be used. However, the reaction conditions, including temperature and solvent, would need to be optimized for each specific reagent. The choice of chlorinating agent can also influence the formation of byproducts.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with thionyl chloride under a nitrogen atmosphere and cool it in an ice-salt bath to 0-5°C.

  • Starting Material Addition: Dissolve 4-(hydroxymethyl)-1H-imidazole in a suitable solvent (if necessary, though often added directly as a solid in small portions) and add it dropwise or in small portions to the cooled thionyl chloride at a rate that maintains the internal temperature below 10-20°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a short period, then slowly warm it to room temperature. Subsequently, heat the mixture to 50-60°C for approximately 30-60 minutes to ensure the reaction is complete.[1]

  • Workup: Cool the reaction mixture to room temperature and then to 10°C.[1] Slowly add diethyl ether to precipitate the product.[1]

  • Isolation: Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum to obtain the crude this compound hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure product.[3][4]

Quantitative Data Summary
ParameterRecommended Range/ValueReference
Initial Addition Temperature0 - 20°C[1]
Reaction Temperature50 - 60°C[1]
Reaction Time (Post-addition)30 - 60 minutes[1]
Expected Yield>90% (for related compounds)[1]

Visualizing the Process

Reaction Pathway

Reaction Pathway 4-(hydroxymethyl)-1H-imidazole 4-(hydroxymethyl)-1H-imidazole Intermediate Chlorosulfite Ester Intermediate 4-(hydroxymethyl)-1H-imidazole->Intermediate Reaction Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂)->Intermediate Product This compound Hydrochloride Intermediate->Product Rearrangement & HCl formation

Caption: Synthesis of this compound HCl.

Troubleshooting Logic

Troubleshooting Logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Suboptimal Temp Suboptimal Temp Low Yield->Suboptimal Temp Moisture Moisture Low Yield->Moisture Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Impure Product Impure Product Impure Product->Suboptimal Temp Degradation Degradation Impure Product->Degradation Purify by Recrystallization Purify by Recrystallization Impure Product->Purify by Recrystallization Control Temp Profile Control Temp Profile Suboptimal Temp->Control Temp Profile Use Anhydrous Conditions Use Anhydrous Conditions Moisture->Use Anhydrous Conditions Monitor Reaction Monitor Reaction Incomplete Reaction->Monitor Reaction Degradation->Control Temp Profile

Caption: Troubleshooting flowchart for the synthesis.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Analytical Standards for 4-(Chloromethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Well-Characterized Standard

4-(Chloromethyl)-1H-imidazole is a vital heterocyclic building block in the synthesis of various pharmaceutical compounds. However, its structural alerts—specifically the chloromethyl group—also classify it as a potential genotoxic impurity (PGI). The inherent reactivity that makes it a useful synthetic precursor also poses a risk, as it can react with biological macromolecules like DNA.[1][2] This dual nature necessitates stringent analytical control throughout the drug development process. An unreliable or poorly characterized analytical standard can lead to inaccurate quantification of the substance, miscalculation of impurity profiles, and ultimately, compromise patient safety and regulatory compliance.

This guide provides an in-depth comparison of analytical strategies and commercial standards for this compound. We will delve into the practical nuances of selecting a suitable reference material and present robust, cross-validated analytical methodologies to ensure data integrity for researchers, quality control analysts, and drug development professionals.

Comparative Analysis of Commercial Analytical Standards

The selection of a reference standard is the foundation of any quantitative analysis. Not all standards are created equal, and the choice depends heavily on the application, whether it's for identification, purity assay, or impurity quantification. When evaluating suppliers, it's crucial to look beyond the headline purity figure and scrutinize the accompanying Certificate of Analysis (CoA).

Unfortunately, for highly specific reagents like this compound, fully characterized, high-purity standards from pharmacopeias (e.g., USP, EP) are not always available. Commercial suppliers often provide materials with varying levels of documentation. For instance, some products are sold "as-is," where the buyer assumes full responsibility for confirming identity and purity.[3] In contrast, higher-grade standards will come with a comprehensive CoA detailing the results from multiple analytical techniques.

Below is a comparative table outlining the typical specifications one should look for when sourcing an analytical standard for this compound.

Parameter "Reagent Grade" Standard (e.g., AldrichCPR[3]) "Certified Reference Material (CRM)" Grade Rationale & Expert Insight
Purity (Assay) Often unspecified or a wide range (e.g., >95%).Typically ≥98.0%, with a precise value and uncertainty reported (e.g., 99.5% ± 0.2%).A certified value with uncertainty is essential for accurate quantitative work and for establishing traceability.
Analytical Method(s) May not be specified.[3]Detailed results from multiple orthogonal techniques (e.g., HPLC, qNMR, GC, Titration).Orthogonal methods (based on different chemical principles) provide a much higher degree of confidence in the purity value.
Identity Confirmation Often relies on basic techniques like melting point or a single spectrum (e.g., ¹H-NMR).Confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). Data is provided and interpreted.Comprehensive structural elucidation is non-negotiable to rule out isomers, such as 2-(Chloromethyl)-1H-imidazole or 5-(Chloromethyl)-1H-imidazole.
Impurity Profile Generally not provided.Known and unknown impurities are listed, quantified, and sometimes identified.Crucial for method development, validation, and understanding potential cross-interferences.
Documentation Basic Certificate of Analysis or Certificate of Origin might be available.[3]Comprehensive Certificate of Analysis, Safety Data Sheet (SDS), and detailed analytical reports.A robust documentation package is critical for regulatory submissions and quality audits.
Traceability Not traceable to international standards.Often produced under an ISO 17034 quality system, with traceability to SI units.Traceability ensures comparability of results across different labs and over time.

Recommendation: For any work intended for regulatory submission or critical quality control, a Certified Reference Material (CRM) or a well-characterized standard from a reputable supplier is mandatory. For early-stage research or synthesis development, a reagent-grade material may suffice, but it should be thoroughly characterized in-house before use.

A Validated, Multi-Faceted Analytical Workflow

Trust in an analytical standard is not just about the supplier's CoA; it's about verifying its quality with a robust, multi-technique approach. Below is a self-validating workflow designed to comprehensively characterize any batch of this compound.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-1h-imidazole
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-1h-imidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.